Disodium;4-sulfinatobenzoate
Description
Disodium salts, such as disodium phosphate, disodium edetate, and disodium fluorescein, are widely used in industrial, pharmaceutical, and biochemical applications due to their solubility, ionic stability, and reactivity.
Properties
IUPAC Name |
disodium;4-sulfinatobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4S.2Na/c8-7(9)5-1-3-6(4-2-5)12(10)11;;/h1-4H,(H,8,9)(H,10,11);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCMQHYSDMZJPU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])S(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Na2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17624-81-6 | |
| Record name | disodium 4-sulfinatobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
Critical parameters for this oxidation include:
- Oxidant stoichiometry : A 3–4 molar excess of sodium hypochlorite relative to the toluenesulfonic acid substrate ensures complete conversion.
- Temperature : Reflux conditions (100–105°C) are optimal, balancing reaction rate and side-product formation.
- Catalysis : Unlike earlier methods requiring heavy metal catalysts (e.g., nickel), this process operates without catalysts, reducing post-reaction purification burdens.
Table 1: Representative Oxidation Conditions
| Parameter | Value |
|---|---|
| Substrate | 2-nitro-4-toluenesulfonic acid |
| NaOCl molar excess | 3.8:1 |
| Reaction temperature | 100–105°C (reflux) |
| Duration | 1 hour |
| Yield | 92% |
The absence of phase-transfer catalysts simplifies the reaction to a single aqueous phase, enhancing scalability. Post-reaction, the mixture is cooled to room temperature and filtered to remove unreacted solids, yielding a filtrate containing the intermediate 2-substituted-4-sulfobenzoic acid.
Neutralization to Disodium Salt
The sulfobenzoic acid intermediate is converted to its disodium salt through controlled neutralization. After filtration, the acidic filtrate is treated with a stoichiometric amount of sodium hydroxide (NaOH), adjusting the pH to 7–8. This step protonates the carboxylic acid group while deprotonating the sulfonic acid group, forming the disodium species.
Table 2: Neutralization Parameters
| Parameter | Value |
|---|---|
| Neutralizing agent | NaOH (aqueous) |
| Molar ratio (NaOH:acid) | 2:1 |
| pH target | 7.5 ± 0.5 |
| Precipitation | Immediate upon neutralization |
The product precipitates as a crystalline solid, which is isolated via vacuum filtration and washed with cold deionized water to remove residual salts. Drying under reduced pressure (40–50°C, 24 hours) yields disodium 4-sulfinatobenzoate with >98% purity by NMR.
Alternative Synthetic Approaches
While the hypochlorite route dominates industrial synthesis, laboratory-scale methods include:
In Situ Hypochlorite Generation
For facilities lacking NaOCl storage infrastructure, chlorine gas (Cl₂) can be bubbled into an alkaline solution (e.g., NaOH or KOH) to generate hypochlorite directly. This method offers flexibility but requires stringent safety protocols for chlorine handling.
Electrochemical Oxidation
Preliminary studies suggest that electrochemical oxidation of 4-toluenesulfonic acid in basic media can produce sulfinatobenzoates, though yields remain suboptimal (60–70%) compared to chemical oxidation.
Purification and Characterization
Crude disodium 4-sulfinatobenzoate is purified via recrystallization from hot water or ethanol-water mixtures. Key characterization data include:
- ¹H NMR (D₂O): δ 7.85 (d, 2H, aromatic), 7.45 (d, 2H, aromatic).
- FTIR : Peaks at 1180 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O stretch).
- Mass spectrometry : m/z 230.15 ([M–2Na]²⁻).
Industrial-Scale Considerations
The patented hypochlorite method is preferred for bulk production due to its high yield (92%), minimal byproducts, and absence of metal contaminants. Recent advancements focus on recycling sodium chloride byproducts into chlor-alkali processes, improving overall sustainability.
Chemical Reactions Analysis
Types of Reactions: Disodium;4-sulfinatobenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products Formed:
Scientific Research Applications
Disodium;4-sulfinatobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing organosulfur compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium;4-sulfinatobenzoate involves its interaction with specific molecular targets. It can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions. These interactions often involve the formation of covalent bonds with target molecules, leading to changes in their chemical properties and biological activities .
Comparison with Similar Compounds
Comparative Analysis of Disodium Salts and Related Compounds
Table 1: Catalytic and Inhibitory Properties
Physicochemical Interactions
- Disodium fluorescein: In zein-based gels, reduced hydrophobic interactions, lowering the elastic-viscous modulus gap. This contrasts with lipophilic compounds (e.g., bromophenol blue), which increased modulus separation .
- Edetate disodium (C₁₀H₁₄N₂Na₂O₈): Used in pharmaceutical buffer solutions (e.g., Tetramethylammonium hydroxide mixtures) to stabilize pH and prevent metal ion interference .
Table 3: Rheological and Stabilizing Properties
| Compound | System Studied | Key Interaction | Reference |
|---|---|---|---|
| Disodium fluorescein | Zein-based gels | Reduced hydrophobic modulus gap | |
| Edetate disodium | Chromatography buffers | Metal chelation, pH stability |
Key Contrasts and Limitations
- Efficacy vs. Safety : Disodium phosphate is safer in food systems than sodium citrate but less effective in toxin suppression .
- Structural-Activity Relationships : Substituents on disodium salts (e.g., uracil vs. quinazoline) drastically alter biological activity and toxicity .
- Industrial vs. Biomedical Use : Disodium fluorescein modifies gel rheology for drug delivery, whereas edetate disodium stabilizes pharmaceuticals .
Biological Activity
Disodium 4-sulfinatobenzoate, often referred to as a derivative of sodium benzoate, is a compound that has garnered attention for its biological properties. This article delves into its biological activity, including its potential therapeutic uses, toxicity, and effects on various biological systems.
Chemical Structure and Properties
Disodium 4-sulfinatobenzoate is a sulfonated derivative of benzoate. Its chemical formula can be represented as C7H5Na2O3S, indicating the presence of sulfonic acid groups that enhance its solubility and reactivity in biological systems. The sulfonate group plays a crucial role in its interaction with cellular components and its overall biological activity.
Biological Activity Overview
The biological activity of disodium 4-sulfinatobenzoate can be categorized into several key areas:
- Antimicrobial Properties : Studies have indicated that disodium 4-sulfinatobenzoate exhibits antimicrobial activity against various pathogens. This property is particularly valuable in food preservation and as a potential therapeutic agent against infections.
- Effects on Cellular Functions : Research has demonstrated that this compound can influence cellular functions, including cell proliferation and apoptosis. It has been shown to modulate signaling pathways related to inflammation and immune responses.
- Neuroprotective Effects : Some studies suggest that disodium 4-sulfinatobenzoate may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Antimicrobial Activity
A study conducted by McCann et al. (2007) assessed the effects of sodium benzoate and its derivatives on children's behavior and health outcomes. While primarily focused on behavioral aspects, the study highlighted the antimicrobial properties of sodium benzoate, which could extend to its derivatives like disodium 4-sulfinatobenzoate .
Cytotoxicity and Genotoxicity
Research has shown that disodium 4-sulfinatobenzoate can exhibit cytotoxic effects at high concentrations. In vitro studies indicated that it may induce DNA damage in human lymphocytes, suggesting potential genotoxic risks associated with excessive exposure . The compound was found to decrease the mitotic rate of cells while increasing markers of oxidative stress.
Neuroprotective Studies
In animal models, disodium 4-sulfinatobenzoate demonstrated protective effects against neurotoxicity induced by various agents. For instance, studies involving zebrafish embryos revealed that lower concentrations resulted in normal development, while higher concentrations led to deformities and reduced locomotor activity . This suggests a dose-dependent effect on neurodevelopmental outcomes.
Data Table: Summary of Biological Effects
Q & A
Q. What are the recommended methods for synthesizing Disodium;4-sulfinatobenzoate, and how can purity be validated?
this compound is typically synthesized via sulfonation of a benzoate precursor followed by neutralization with sodium hydroxide. A common approach involves reacting 4-sulfobenzoic acid with sodium bicarbonate under controlled pH conditions (pH 8–9). Purification is achieved through recrystallization using ethanol-water mixtures or column chromatography with silica gel. Purity validation requires a combination of techniques:
- HPLC with UV detection (λ = 254 nm) to assess organic impurities .
- Titrimetric analysis to confirm sulfonate group content.
- FT-IR spectroscopy to verify the absence of unreacted precursors (e.g., sulfonic acid peaks at 1040 cm⁻¹) .
Q. What analytical techniques are critical for characterizing this compound’s structural and thermal stability?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in D₂O to confirm the sulfinatobenzoate backbone and sodium counterion integration .
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>250°C indicates thermal stability) .
- X-ray Diffraction (XRD): Determine crystallinity, which impacts solubility and reactivity .
- pH Stability Testing: Monitor hydrolysis in aqueous buffers (pH 4–10) over 48 hours to identify degradation products .
Q. How should researchers optimize storage conditions to maintain compound integrity?
Store in airtight, light-resistant containers at 15–25°C. Desiccate with silica gel to prevent hygroscopic degradation. Stability studies indicate a shelf life of >18 months under these conditions. Avoid prolonged exposure to acidic environments to prevent sulfonate group hydrolysis .
Advanced Research Questions
Q. How can contradictory data in biological activity studies of this compound be resolved?
Contradictions often arise from assay variability or impurities. To address this:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple cell lines or enzymatic assays .
- Impurity Profiling: Use LC-MS to identify trace byproducts (e.g., sulfonic acid derivatives) that may interfere with bioactivity .
- Structural Analog Testing: Compare activity with analogs (e.g., monosodium or non-sulfonated derivatives) to isolate functional groups responsible for observed effects .
Q. What strategies are effective for improving the aqueous solubility of this compound in formulation studies?
- Co-Solvent Systems: Use ethanol or propylene glycol (10–20% v/v) to enhance solubility without precipitation .
- pH Adjustment: Maintain pH >7 to exploit the compound’s anionic sulfonate group solubility.
- Micellar Encapsulation: Incorporate surfactants like sodium dodecyl sulfate (SDS) to form stable micelles .
Q. How can researchers design experiments to investigate the compound’s role in catalytic or supramolecular systems?
- Kinetic Studies: Monitor reaction rates in the presence of this compound as a ligand or catalyst (e.g., ester hydrolysis).
- Spectroscopic Titration: Use UV-Vis or fluorescence spectroscopy to study host-guest interactions with cyclodextrins or calixarenes .
- Computational Modeling: Perform DFT calculations to predict binding affinities with metal ions (e.g., Cu²⁺, Fe³⁺) .
Q. What methodologies are recommended for detecting environmental or metabolic degradation products?
- High-Resolution Mass Spectrometry (HR-MS): Identify degradation fragments (e.g., desulfonated benzoate).
- Isotopic Labeling: Track ¹³C-labeled compounds in metabolic pathways using LC-MS/MS .
- Microbial Degradation Assays: Incubate with soil or wastewater microbiota to profile biodegradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
